1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and dihydroxy groups attached to a phenyl ring, which is further connected to an octadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloro-2,6-dihydroxybenzaldehyde and octadecanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used catalysts include acids or bases, while solvents like ethanol or methanol are employed to dissolve the reactants.
Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the dichloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro and dihydroxy groups play a crucial role in its reactivity and interactions. These functional groups can form hydrogen bonds, participate in redox reactions, and interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone: This compound shares a similar phenyl ring structure but has a shorter ethanone chain.
1-(3,5-Dichloro-2,6-dihydroxyphenyl)butan-1-one: Similar to the ethanone derivative but with a butanone chain.
1-(3,5-Dichloro-2,6-dihydroxyphenyl)hexadecan-1-one: This compound has a hexadecanone chain, making it structurally similar but with a different chain length.
Uniqueness
1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one is unique due to its specific combination of dichloro and dihydroxy groups attached to a phenyl ring with an octadecanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
921758-93-2 |
---|---|
Molecular Formula |
C24H38Cl2O3 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(3,5-dichloro-2,6-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H38Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)22-23(28)19(25)18-20(26)24(22)29/h18,28-29H,2-17H2,1H3 |
InChI Key |
UEBGIEUHNCUFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C(=CC(=C1O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.